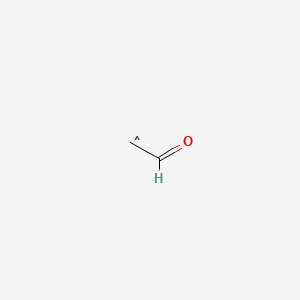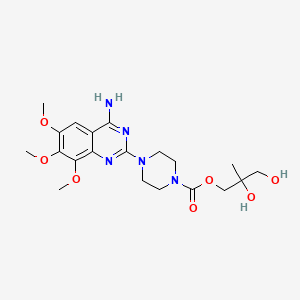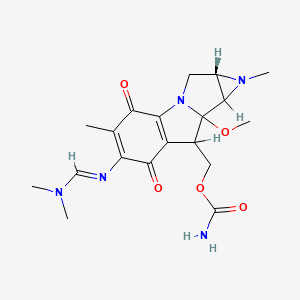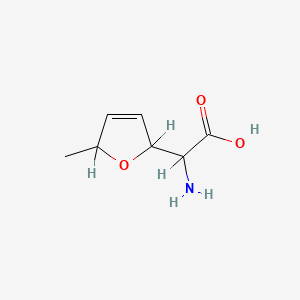
Furanomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furanomycin is an antibiotic compound known for its antibacterial properties. It is produced by the bacterium Streptomyces threomyceticus. This compound has garnered attention due to its effectiveness against a variety of bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furanomycin is typically produced through the cultivation of Streptomyces threomyceticus in an aqueous nutrient-containing solution under submerged aerobic conditions . The process involves the fermentation of the bacterium, which produces this compound as a secondary metabolite.
Industrial Production Methods: The industrial production of this compound follows a similar fermentation process. The bacterium is grown in large bioreactors where conditions such as temperature, pH, and oxygen levels are carefully controlled to optimize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Furanomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated this compound compounds.
Wissenschaftliche Forschungsanwendungen
Furanomycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and to develop new synthetic methodologies.
Biology: this compound is employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Its primary application is in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains.
Wirkmechanismus
Furanomycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the translation of essential proteins required for bacterial growth and survival . This mechanism is similar to that of other macrolide antibiotics, which also target the bacterial ribosome.
Vergleich Mit ähnlichen Verbindungen
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness: Furanomycin is unique due to its specific production by Streptomyces threomyceticus and its distinct chemical structure, which provides a different spectrum of antibacterial activity compared to other macrolides .
Eigenschaften
CAS-Nummer |
12794-09-1 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-amino-2-(5-methyl-2,5-dihydrofuran-2-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
PNOKUGWGMLEAPE-UHFFFAOYSA-N |
SMILES |
CC1C=CC(O1)C(C(=O)O)N |
Kanonische SMILES |
CC1C=CC(O1)C(C(=O)O)N |
Key on ui other cas no. |
18455-25-9 |
Synonyme |
furanomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


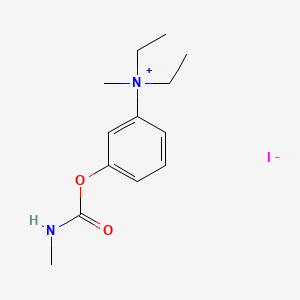
![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)
![5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B1220825.png)
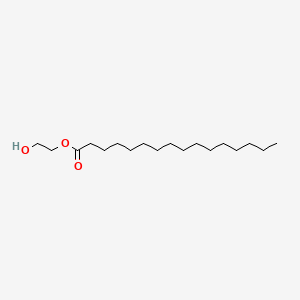
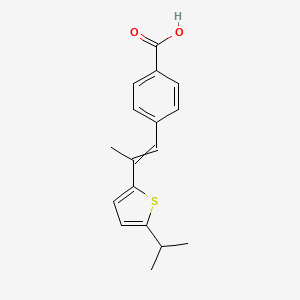
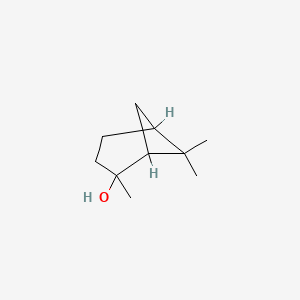
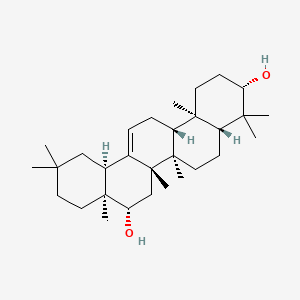
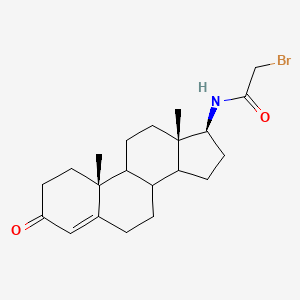
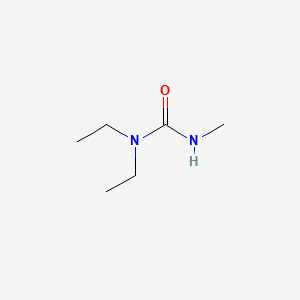
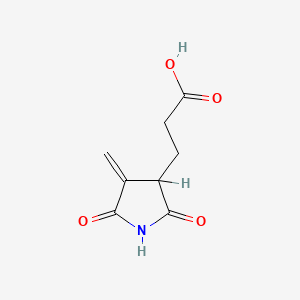
![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
